Biacetyl monoxime

Descripción

Diacetylmonoxime is a ketoxime obtained via formal condensation of butane-2,3-dione with hydroxylamine. It is a reversible myosin ATPase inhibitor. It has a role as a cholinesterase reactivator, a chromogenic compound and an EC 3.6.1.3 (adenosinetriphosphatase) inhibitor.

used diagnostically for determining urea in blood; structure; myosin ATPase antagonist

Structure

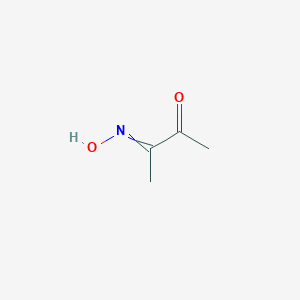

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3E)-3-hydroxyiminobutan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-3(5-7)4(2)6/h7H,1-2H3/b5-3+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSEUPUDHEBLWJY-HWKANZROSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 |

Source

|

| Record name | 2-OXIME 2,3-BUTANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-oxime 2,3-butanedione is a cream-colored powder. (NTP, 1992), Cream-colored solid; [CAMEO] White crystalline powder; [Alfa Aesar MSDS] |

Source

|

| Record name | 2-OXIME 2,3-BUTANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diacetylmonoxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13703 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

365 to 367 °F at 760 mmHg (NTP, 1992) |

Source

|

| Record name | 2-OXIME 2,3-BUTANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

10 to 50 mg/mL at 64 °F (NTP, 1992) |

Source

|

| Record name | 2-OXIME 2,3-BUTANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

57-71-6, 17019-25-9 |

Source

|

| Record name | 2-OXIME 2,3-BUTANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diacetylmonoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacetyl monoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017019259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacetyl monoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diacetyl monoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Butanedione, 2-oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-butanedione monoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIACETYL MONOXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19SQ93LM6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

171 to 172 °F (NTP, 1992) |

Source

|

| Record name | 2-OXIME 2,3-BUTANEDIONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of Biacetyl Monoxime in Muscle

Introduction

This compound (CH₃C(O)C(NOH)CH₃), also known as diacetyl monoxime (DAM) or 2,3-butanedione monoxime (BDM), is a widely utilized small molecule in muscle physiology research.[1] It is primarily known for its reversible inhibitory effects on muscle contraction in skeletal, cardiac, and smooth muscle tissues.[2] This property has made it an invaluable tool for uncoupling excitation from contraction, allowing for the detailed study of the mechanical and biochemical properties of the contractile apparatus. While its primary classification is that of a myosin ATPase inhibitor, its mechanism of action is multifaceted, involving direct effects on cross-bridge kinetics, modulation of intracellular calcium homeostasis, and a debated role as a "chemical phosphatase".[2][3][4] This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and schematic diagrams to elucidate its complex interactions within the muscle cell.

Core Mechanisms of Action

The inhibitory effect of this compound on muscle contraction stems from its influence on several key processes in excitation-contraction coupling and the cross-bridge cycle.

Direct Inhibition of Myosin ATPase and Alteration of Cross-Bridge Kinetics

The most well-characterized effect of this compound is its direct interaction with the myosin motor protein. It functions as a non-competitive inhibitor of myosin II ATPase, the enzyme responsible for hydrolyzing ATP to provide energy for the power stroke.[2][5] This inhibition is not universal across all myosin isoforms, as BDM does not inhibit the ATPase activity of myosin-I, myosin-V, or myosin-VI.[2]

The interaction of BDM with myosin II leads to significant alterations in the kinetics of the cross-bridge cycle:

-

Decreased Rate of Cross-Bridge Attachment: BDM has been shown to decrease the rate constant for cross-bridge attachment to actin filaments.[6]

-

Increased Rate of Cross-Bridge Detachment: At higher concentrations (≥20 mM), BDM can also increase the apparent rate of cross-bridge detachment.[3]

-

Accumulation of Detached Cross-Bridges: The net effect is a shift in the equilibrium of cross-bridges towards a detached state, leading to a reduction in the number of force-generating heads interacting with actin at any given moment.[7] This results in a dose-dependent decrease in isometric force, shortening velocity, and muscle stiffness.[5][6]

-

Accelerated ATP Cleavage: One proposed mechanism for its inhibitory action is that BDM's oxime group catalytically assists in the ATP cleavage step. This would paradoxically increase the rate of ATP hydrolysis under certain experimental conditions but ultimately lead to an accumulation of myosin in a weak-binding or detached state, thus inhibiting force production.[8]

Modulation of Intracellular Calcium (Ca²⁺) Homeostasis

This compound also exerts significant effects on the handling of intracellular calcium, a critical second messenger in muscle contraction.

-

Sarcoplasmic Reticulum (SR) Ca²⁺ Release: BDM can induce Ca²⁺ release from the sarcoplasmic reticulum in a concentration-dependent manner.[2] In canine cardiac SR, BDM was shown to induce a maximal reduction of 72% of SR Ca²⁺ at pCa 6.0.[2] This effect appears to be independent of the ryanodine receptor, as ruthenium red does not inhibit this spontaneous release.[9]

-

Inhibition of L-type Ca²⁺ Currents: In cardiac myocytes, BDM suppresses the L-type Ca²⁺ current, which is crucial for triggering Ca²⁺-induced Ca²⁺ release.[2][10] This leads to a reduction in the peak intracellular calcium released from the SR during an action potential.[4][10]

-

Inhibition of Na⁺/Ca²⁺ Exchanger (NCX): BDM has been found to inhibit the Na⁺/Ca²⁺ exchange current (INCX) in a concentration-dependent manner, with an IC50 value of 2.4 mM in guinea-pig ventricular cells.[11]

The dual effects of inducing baseline Ca²⁺ leak from the SR while simultaneously inhibiting the trigger Ca²⁺ influx during excitation contribute to its overall negative inotropic effect. While it can increase baseline intracellular Ca²⁺, it reduces the amplitude of the Ca²⁺ transient associated with contraction.[4][12]

"Chemical Phosphatase" Activity

This compound has been described as a "chemical phosphatase" due to its ability to dephosphorylate proteins in some experimental systems.[2][4] This has led to speculation that its inhibitory effects could be due to the dephosphorylation of key proteins in the excitation-contraction coupling pathway, such as ion channels.[2] However, this mechanism is a subject of debate:

-

Direct Dephosphorylation: The idea that BDM directly acts as a phosphatase is contested. For instance, its inhibitory effects on DRK1 channels were found to be inconsistent with a phosphatase effect because the inhibition was rapid, reversible, and occurred in the absence of ATP, which would be necessary to rephosphorylate the channel.[13]

-

No ATP Dephosphorylation: Studies have shown that BDM does not dephosphorylate ATP itself.[11]

-

Phosphatase-Independent Inhibition: In some cases, the inhibitory effects of BDM are not reversed by phosphatase inhibitors like okadaic acid, suggesting a mechanism independent of phosphatase activation.[11]

Therefore, while BDM may exhibit phosphatase-like activity in some contexts, it is not considered the primary mechanism for its muscle relaxant effects, especially concerning its direct action on myosin.

Effects on Smooth Muscle

In smooth muscle, the mechanism of BDM action involves additional pathways. Contraction in smooth muscle is primarily regulated by the phosphorylation of the myosin light chain (MLC). BDM has been shown to:

-

Inhibit Myosin Light Chain Phosphorylation: In skinned smooth muscle fibers, BDM decreases the Ca²⁺ sensitivity of force, which can be explained by a reduced level of MLC phosphorylation.[14]

-

Inhibit Ca²⁺ Translocation: In intact smooth muscle, BDM reduces intracellular Ca²⁺ during contraction, suggesting an effect on Ca²⁺ entry or release.[14]

-

Inhibit Rapidly-Cycling Cross-Bridges: BDM appears to specifically inhibit the rapidly-cycling cross-bridges that are prominent early in a contraction, with less effect on the slowly-cycling "latch" bridges.[15]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various parameters of muscle function as reported in the literature.

Table 1: Effects of this compound on Muscle Mechanics and Cross-Bridge Kinetics

| Parameter | Muscle Type | BDM Concentration | Effect | Reference |

| Isometric Force | Rat Cardiac Trabeculae | 100 mM | Decrease to 2.8 ± 0.4% of control | [3] |

| Isometric Force | Ferret Papillary Muscle | 1-3 mM | 30 ± 5% reduction in maximal Ca²⁺-activated force | [10] |

| Myofibrillar ATPase Activity | Rat Cardiac Trabeculae | >20 mM | Depressed, but to a lesser extent than force | [3] |

| Rate of Tension Redevelopment | Rat Cardiac Trabeculae | 20 mM | Decreased from 29 ± 2 s⁻¹ to 22 ± 1 s⁻¹ | [3] |

| Maximum Shortening Velocity | Frog Skeletal Muscle | 3 mM | Reduced | [6] |

| MgATP Binding Constant | Rabbit Psoas Muscle | 18 mM | 27-fold increase | [7] |

| MgADP Binding Constant | Rabbit Psoas Muscle | 18 mM | 6-fold increase | [7] |

| Tetanic Tension | Frog Sartorius Muscle | 3 mM | 40-70% suppression | [16] |

| Active Force | Guinea Pig Taenia Coli (Smooth) | 10 mM | ~70% inhibition | [14] |

Table 2: Effects of this compound on Calcium Homeostasis and Ion Channels

| Parameter | Preparation | BDM Concentration | Effect | Reference |

| SR Ca²⁺ Release | Canine Cardiac SR | 0-30 mM | Concentration-dependent, maximal reduction of 72% of SR Ca²⁺ | [2] |

| L-type Ca²⁺ Current | Rat Cardiac Myocytes | 0-50 mM | Suppressed | [2] |

| Peak Ca²⁺ Current | Guinea Pig Myocytes | 1-3 mM | Reduced by 7.9 ± 1% | [10] |

| Ca²⁺ for Half-Maximal Force | Ferret Papillary Muscle | 1-3 mM | Increased by 0.1 ± 0.01 µM | [10] |

| Na⁺/Ca²⁺ Exchange Current (INCX) | Guinea Pig Ventricular Cells | IC₅₀ = 2.4 mM | Inhibition | [11] |

| DRK1 K⁺ Current | Xenopus Oocytes | kᵢ = 16.6 mM | Reversible inhibition | [13] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to study the effects of this compound.

Protocol 1: Measurement of Myofibrillar ATPase Activity

This protocol is based on the methodology described for skinned cardiac muscle fibers.[3]

-

Preparation of Skinned Fibers:

-

Excise cardiac trabeculae or skeletal muscle bundles in a relaxing solution.

-

Chemically "skin" the fibers by incubating them in a solution containing a non-ionic detergent (e.g., Triton X-100) to permeabilize the cell membranes while leaving the contractile apparatus intact.

-

Wash the fibers thoroughly with a relaxing solution to remove the detergent.

-

-

ATPase Activity Measurement:

-

Mount the skinned fiber preparation in a temperature-controlled chamber on a force transducer.

-

Measure ATP hydrolysis by enzymatically coupling it to the breakdown of reduced nicotinamide adenine dinucleotide (NADH), which can be monitored photometrically by the change in absorbance at 340 nm.

-

The assay solution should contain ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), and the enzymes for the coupling reaction (pyruvate kinase and lactate dehydrogenase).

-

Induce contraction by adding a high-Ca²⁺ activating solution.

-

Record the rate of NADH consumption (decrease in absorbance) as a measure of ATPase activity.

-

To test the effect of BDM, add the desired concentration to the activating solution and repeat the measurement.

-

Protocol 2: Measurement of Intracellular Ca²⁺ Transients

This protocol is based on methods using fluorescent Ca²⁺ indicators.[10]

-

Cell/Tissue Preparation:

-

Isolate individual myocytes via enzymatic digestion or use thin muscle preparations like papillary muscles.

-

Load the preparation with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM) by incubation. The AM ester form allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the active dye inside.

-

-

Fluorescence Measurement:

-

Place the loaded preparation on the stage of an inverted microscope equipped for fluorescence imaging.

-

Excite the dye at its appropriate wavelengths (for Fura-2, typically alternating between 340 nm and 380 nm).

-

Record the emitted fluorescence (at ~510 nm for Fura-2) using a photomultiplier tube or a CCD camera.

-

The ratio of the fluorescence emitted at the two excitation wavelengths is proportional to the intracellular Ca²⁺ concentration.

-

-

Experimental Procedure:

-

Electrically stimulate the preparation to elicit contractions and record the corresponding Ca²⁺ transients.

-

Establish a baseline recording in a standard physiological solution.

-

Perfuse the preparation with a solution containing the desired concentration of BDM.

-

After equilibration, stimulate the preparation again and record the changes in the amplitude and kinetics of the Ca²⁺ transient.

-

Mandatory Visualizations

Signaling and Experimental Diagrams

References

- 1. Diacetyl monoxime - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effects of 2,3-butanedione monoxime on cross-bridge kinetics in rat cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Paralysis of skeletal muscle by butanedione monoxime, a chemical phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Butanedione monoxime suppresses contraction and ATPase activity of rabbit skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of 2,3-butanedione monoxime on the crossbridge kinetics in frog single muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BDM affects nucleotide binding and force generation steps of the cross-bridge cycle in rabbit psoas muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. search.library.ucla.edu [search.library.ucla.edu]

- 9. Spontaneous calcium release from sarcoplasmic reticulum. Effect of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Contractile deactivation and uncoupling of crossbridges. Effects of 2,3-butanedione monoxime on mammalian myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibitory effect of 2,3-butanedione monoxime (BDM) on Na+/Ca2+ exchange current in guinea-pig cardiac ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Opposing effects of diacetyl monoxime on contractility and calcium transients in isolated myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. abmole.com [abmole.com]

- 14. Effects of 2,3-butanedione monoxime on activation of contraction and crossbridge kinetics in intact and chemically skinned smooth muscle fibres from guinea pig taenia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The effect of 2,3-butanedione monoxime (BDM) on smooth muscle mechanical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of 2,3-butanedione monoxime on contraction of frog skeletal muscles: an X-ray diffraction study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Properties and Applications of 2,3-Butanedione Monoxime

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3-butanedione monoxime, also known as diacetyl monoxime. It includes detailed experimental protocols for its synthesis and use in common assays, and visual representations of its key biological mechanisms of action. This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Chemical Properties of 2,3-Butanedione Monoxime

2,3-Butanedione monoxime is a versatile organic compound with the chemical formula C₄H₇NO₂.[1][2][3][4] It is widely recognized in biological research as a reversible inhibitor of myosin ATPase and has applications as a chromogenic reagent.[1][2][5]

Quantitative Data Summary

The following table summarizes the key quantitative properties of 2,3-butanedione monoxime.

| Property | Value | Citations |

| Molecular Formula | C₄H₇NO₂ | [1][2][3][4] |

| Molecular Weight | 101.10 g/mol | [1][3][6][7] |

| CAS Number | 57-71-6 | [2][3][7] |

| Melting Point | 74-78 °C (165-172 °F) | [1][2][5][7][8] |

| Boiling Point | 185-186 °C (365-367 °F) at 760 mmHg | [1][2][7][8] |

| Appearance | Cream-colored or white to off-white crystalline powder | [1][9][10] |

| Solubility in Water | 10-50 mg/mL at 20°C (64°F) | [1][2][8] |

| Solubility in Organic Solvents | Soluble in ethanol (~30 mg/mL), DMSO (~30 mg/mL), and DMF (~30 mg/mL).[6][11][12] Soluble in methanol (100 mg/mL).[9] | [6][9][11][12] |

| UV/Vis Absorbance (λmax) | 229 nm | [11][12] |

Experimental Protocols

This section details methodologies for the synthesis of 2,3-butanedione monoxime and its application in a common biochemical assay.

Synthesis of 2,3-Butanedione Monoxime

A common method for the synthesis of 2,3-butanedione monoxime involves the reaction of butanone with a nitrite ester in the presence of a catalyst. The following protocol is a representative example.

Materials:

-

Butanone

-

Nitrite ester (e.g., ethyl nitrite)

-

Hydrochloric acid (catalyst)

-

Ethanol

-

Ammonia water

-

Refined salt

Procedure:

-

Nitrite Ester Formation: In a suitable reaction vessel, ethanol is reacted with sodium nitrite in the presence of sulfuric acid to produce the nitrite ester.

-

Oximation Reaction: Butanone is reacted with the prepared nitrite ester using hydrochloric acid as a catalyst. This reaction leads to the formation of 2,3-butanedione monoxime.

-

Post-Reaction Work-up: a. The ethanol is first removed by distillation, with the reaction solution temperature maintained at 90°C. b. The solution is then neutralized with ammonia water and diluted by adding half its volume of water. c. Distillation is continued until the distillate is no longer flammable. d. Steam distillation is then employed. e. Refined salt is added to the resulting solution, which is then cooled to induce crystallization of the 2,3-butanedione monoxime.

-

Purification: The crude product is collected by filtration and dried. Further purification can be achieved by recrystallization from a suitable solvent like water or ethanol.

Colorimetric Determination of Urea

2,3-Butanedione monoxime is used in the Diacetyl Monoxime (DAM) method for the quantitative determination of urea in biological samples.

Principle: In a hot acidic medium, urea reacts with diacetyl monoxime to form a pink-colored diazine complex. The intensity of the color, measured spectrophotometrically at approximately 520-530 nm, is directly proportional to the urea concentration.[8][13][14]

Materials:

-

Sample (e.g., serum, plasma)

-

Trichloroacetic acid (TCA), 5% solution

-

Diacetyl monoxime solution (e.g., 2 g in 500 mL distilled water)

-

Acid reagent (containing concentrated sulfuric acid, orthophosphoric acid, and a stabilizing agent like thiosemicarbazide)

-

Urea standard solutions

-

Colorimeter or spectrophotometer

-

Water bath (100°C)

Procedure:

-

Sample Preparation (Protein Precipitation): a. To 50 µL of the sample (or standard/control) in a centrifuge tube, add 1 mL of 5% TCA solution. b. Mix thoroughly and centrifuge at high speed (e.g., 3000 g) for 5 minutes to pellet the precipitated proteins. c. Collect the clear supernatant, which is the protein-free filtrate.[8]

-

Color Reaction: a. Set up and label three test tubes: Blank, Standard, and Test. b. Pipette reagents as follows:

- Blank: 3 mL Color Reagent + 0.1 mL Distilled Water

- Standard: 3 mL Color Reagent + 0.1 mL Urea Standard

- Test: 3 mL Color Reagent + 0.1 mL Protein-Free Filtrate c. Mix the contents of each tube. d. Place all tubes in a boiling water bath (100°C) for exactly 15 minutes.[8]

-

Measurement: a. Remove the tubes and cool them in cold water for 5 minutes. b. Measure the absorbance of the Standard and Test samples against the Blank at 530 nm.[8]

-

Calculation: The urea concentration in the sample is calculated using the formula: Urea Concentration = (Absorbance of Test / Absorbance of Standard) x Concentration of Standard

Mechanism of Action Visualizations

2,3-Butanedione monoxime is a valuable tool in studying cellular contractility and ion channel function. The following diagrams, rendered using the DOT language, illustrate its primary mechanisms of action.

Inhibition of Myosin ATPase Activity

2,3-butanedione monoxime acts as a non-competitive inhibitor of skeletal muscle myosin-II ATPase.[10][15] It primarily functions by hindering the release of inorganic phosphate (Pi) from the myosin-ADP-Pi complex, thereby stabilizing this intermediate state and inhibiting the power stroke of the muscle contraction cycle.[15]

Caption: Inhibition of the Myosin Cross-Bridge Cycle by 2,3-Butanedione Monoxime.

Modulation of L-Type Calcium Channels

2,3-Butanedione monoxime also functions as an inhibitor of L-type calcium channels. It reversibly reduces the calcium current (ICa) by decreasing the probability of the channel being in the open state, without necessarily acting on the phosphorylation sites of the channel.[1][2][3] This leads to a reduction in intracellular calcium concentration, which contributes to its muscle relaxant effects.

Caption: Mechanism of L-Type Calcium Channel Inhibition by 2,3-Butanedione Monoxime.

Safety and Handling

2,3-Butanedione monoxime should be handled with care in a laboratory setting. It may cause eye, skin, respiratory, and digestive tract irritation.[10]

-

Handling: Use in a well-ventilated area, minimize dust generation, and avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.[10]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container. It is incompatible with strong oxidizing agents.[2][5]

-

First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation or other symptoms persist.[10]

This guide provides a foundational understanding of 2,3-butanedione monoxime for its effective and safe use in research and development. For more specific applications, consulting the primary literature is recommended.

References

- 1. Inhibition of cloned human L-type cardiac calcium channels by 2,3-butanedione monoxime does not require PKA-dependent phosphorylation sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of 2,3-butanedione monoxime (BDM) on calcium channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel suppression of an L-type calcium channel in neurones of murine dorsal root ganglia by 2,3-butanedione monoxime - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of 2, 3-butanedione 2-monoxime on contraction of frog skeletal muscle fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of 2,3-butanedione monoxime on activation of contraction and crossbridge kinetics in intact and chemically skinned smooth muscle fibres from guinea pig taenia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]

- 7. Multiple actions of 2,3-butanedione monoxime on contractile activation in frog twitch fibres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. laboratorytests.org [laboratorytests.org]

- 9. Measuring urea concentrations in water samples [protocols.io]

- 10. 2,3-Butanedione monoxime (BDM) as a myosin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of 2,3-butanedione monoxime on force of contraction and protein phosphorylation in bovine smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2,3-Butanedione monoxime for spectrophotometric det. of urea, = 99.0 57-71-6 [sigmaaldrich.com]

- 13. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Small-molecule inhibitors of myosin proteins - PMC [pmc.ncbi.nlm.nih.gov]

Biacetyl Monoxime: A Technical Guide for Researchers

An in-depth technical guide on Biacetyl Monoxime (CAS No. 57-71-6) for researchers, scientists, and drug development professionals.

Chemical Identity and Synonyms

This compound is a well-characterized organic compound with the CAS Registry Number 57-71-6 .[1][2] It is crucial for researchers to be aware of its various synonyms to ensure comprehensive literature searches and accurate identification of the compound.

| Synonym | Abbreviation |

| Diacetyl monoxime | DAM |

| 2,3-Butanedione monoxime | BDM |

| Isonitrosoethyl methyl ketone | |

| (2E)-3-oxobutan-2-one oxime | |

| 2-Oximino-3-butanone | |

| 3-Oxo-2-butanone oxime |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₄H₇NO₂ | [1][2][3] |

| Molecular Weight | 101.10 g/mol | [1][2][3] |

| Appearance | White to pale yellow crystalline powder | [3] |

| Melting Point | 75-78 °C | [3][4] |

| Boiling Point | 185-186 °C | [3] |

| Solubility | Soluble in water, ethanol, DMSO, and dimethylformamide. | |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [1] |

Synthesis Workflow

The synthesis of this compound can be achieved through the oximation of butanone. The following diagram illustrates a general workflow based on described synthesis methods.

Caption: A simplified workflow for the synthesis of this compound.

Experimental Protocols

Colorimetric Determination of Urea

This compound is widely used for the quantitative determination of urea in biological samples. The following protocol is a standard method for this application.

Principle: In an acidic and heated environment, this compound reacts with urea to form a colored diazine product. The intensity of the color, which is proportional to the urea concentration, is measured spectrophotometrically.

Reagents:

-

Color Reagent:

-

Dissolve 2g of diacetyl monoxime and 0.1g of thiosemicarbazide in 100 mL of distilled water.

-

-

Acid Reagent:

-

Slowly add 200 mL of concentrated sulfuric acid and 1.5 mL of 85% phosphoric acid to 600 mL of distilled water. Cool and dilute to 1 L with distilled water.

-

-

Urea Standard Stock Solution (1 mg/mL):

-

Dissolve 100 mg of urea in 100 mL of distilled water.

-

-

Working Standard Solutions:

-

Prepare a series of dilutions from the stock solution (e.g., 10, 20, 40, 60, 80, 100 µg/mL).

-

Procedure:

-

Sample Preparation: Deproteinate biological samples (e.g., serum, urine) using a suitable method, such as trichloroacetic acid precipitation.

-

Reaction Setup:

-

Pipette 1.0 mL of the deproteinated sample, standards, or blank (distilled water) into labeled test tubes.

-

Add 1.0 mL of the Color Reagent to each tube.

-

Add 5.0 mL of the Acid Reagent to each tube and mix well.

-

-

Incubation:

-

Incubate the tubes in a boiling water bath for 20 minutes.

-

-

Cooling:

-

Cool the tubes to room temperature.

-

-

Measurement:

-

Measure the absorbance of the solutions at 520 nm using a spectrophotometer.

-

-

Calculation:

-

Construct a standard curve by plotting the absorbance of the standards against their concentrations.

-

Determine the concentration of urea in the sample by interpolating its absorbance on the standard curve.

-

Myosin ATPase Inhibition Assay (Representative Protocol)

This compound is a well-known inhibitor of myosin ATPase. This protocol provides a general framework for assessing its inhibitory activity.

Principle: The ATPase activity of myosin is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The inhibitory effect of this compound is quantified by comparing the ATPase activity in the presence and absence of the compound.

Reagents:

-

Myosin Solution: Purified myosin (e.g., from skeletal or cardiac muscle) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, 0.5 M KCl).

-

ATP Solution: 100 mM ATP in water, pH 7.0.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT.

-

This compound Stock Solution: Prepare a concentrated stock solution (e.g., 500 mM) in the assay buffer.

-

Malachite Green Reagent: For the colorimetric detection of inorganic phosphate.

Procedure:

-

Reaction Setup:

-

In a microplate, prepare reaction mixtures containing the assay buffer, myosin solution, and varying concentrations of this compound (e.g., 0-50 mM). Include a control with no inhibitor.

-

-

Pre-incubation:

-

Pre-incubate the mixtures at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.

-

-

Initiation of Reaction:

-

Initiate the ATPase reaction by adding the ATP solution to a final concentration of 1-5 mM.

-

-

Incubation:

-

Incubate the reaction for a fixed period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

-

Termination of Reaction and Phosphate Detection:

-

Stop the reaction by adding the Malachite Green Reagent.

-

Allow color to develop according to the reagent manufacturer's instructions.

-

-

Measurement:

-

Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).

-

-

Calculation:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Use in Cardiomyocyte Cell Culture

This compound is often used in cardiomyocyte research to reversibly inhibit contraction, which can improve cell viability during isolation and culture.

Application: To prevent contraction-induced cell death and maintain the structural integrity of isolated adult cardiomyocytes.

Protocol Outline:

-

Isolation: During the enzymatic digestion and isolation of cardiomyocytes, include 10-20 mM this compound in the perfusion and digestion buffers.

-

Plating and Culture:

-

Plate the isolated cardiomyocytes in culture dishes pre-coated with laminin or another suitable extracellular matrix protein.

-

Use a culture medium (e.g., MEM) supplemented with serum, antibiotics, and 5-10 mM this compound.

-

-

Experimental Use:

-

For experiments requiring contracting cells, this compound can be washed out from the culture medium. The effects are generally reversible.

-

It is important to note that this compound can have off-target effects, and appropriate controls should be included in all experiments.

-

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is the inhibition of myosin ATPase.[5] This inhibition is thought to occur through its interaction with the myosin head, preventing the conformational changes necessary for the power stroke of muscle contraction.

Caption: The inhibitory effect of this compound on the myosin-actin cross-bridge cycle.

Safety and Handling

Hazard Statements:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Wear protective gloves, protective clothing, and eye/face protection.[6][7][8]

-

Use only outdoors or in a well-ventilated area.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6]

-

If swallowed, call a poison center or doctor if you feel unwell.[6]

-

Store in a well-ventilated place. Keep container tightly closed.[1][6]

This technical guide provides a comprehensive overview of this compound for research applications. Researchers should always consult the relevant safety data sheets and published literature before using this compound.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. chemscene.com [chemscene.com]

- 3. Diacetyl monoxime - Wikipedia [en.wikipedia.org]

- 4. Diacetyl monoxime | CAS#:57-71-6 | Chemsrc [chemsrc.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. oxfordlabchem.com [oxfordlabchem.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. fishersci.com [fishersci.com]

The Diacetyl Monoxime Reaction: A Deep Dive into its Discovery and Analytical History

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The diacetyl monoxime reaction, a cornerstone of colorimetric analysis for urea and other carbamido compounds, has a rich history of discovery and optimization. From its initial synthesis in the late 19th century to its widespread use in clinical and research laboratories, this reaction has undergone significant evolution. This technical guide provides a comprehensive overview of the discovery, history, and methodology of the diacetyl monoxime reaction, tailored for researchers, scientists, and professionals in drug development.

Discovery and Early History

The story of the diacetyl monoxime reaction begins with the synthesis of the core reagent itself. In 1888, German chemists Victor Meyer and Karl von Auwers first reported the synthesis of diacetyl monoxime. However, its analytical potential remained unrecognized for over half a century.

The first application of diacetyl monoxime in a colorimetric assay is credited to W. R. Fearon. In his 1939 publication in the Biochemical Journal, titled "The carbamido diacetyl reaction: a test for citrulline," Fearon described a method to detect the amino acid citrulline.[1] This laid the foundational chemistry for what would later be adapted for the highly significant quantification of urea.

The Reaction Mechanism: From a Simple Condensation to a Stabilized Chromophore

The core of the diacetyl monoxime reaction is a condensation reaction between diacetyl and a compound containing a carbamido group (-NH-CO-NH-). In a hot, acidic medium, diacetyl monoxime first hydrolyzes to diacetyl (2,3-butanedione). The diacetyl then reacts with urea to form a yellow-colored diazine derivative.[2]

Over the years, significant modifications have been introduced to enhance the reaction's sensitivity, stability, and specificity. Key developments include:

-

The Introduction of Thiosemicarbazide: This addition proved crucial in stabilizing the colored product and intensifying the color, shifting the absorbance maximum to a more favorable wavelength for spectrophotometric analysis.[2]

-

The Role of Ferric Ions: The inclusion of ferric ions (Fe³⁺) further enhances and stabilizes the pink-colored complex formed in the presence of thiosemicarbazide.[2]

-

Acidic Environment: A strong acid medium, typically a mixture of sulfuric and phosphoric acids, is essential for both the initial hydrolysis of diacetyl monoxime and the subsequent condensation reactions. Phosphoric acid also helps to prevent the light sensitivity of the initial diazine product.[2]

The overall reaction can be summarized as a multi-step process involving hydrolysis, condensation, and complex formation, ultimately yielding a stable and intensely colored chromophore suitable for quantitative analysis.

Figure 1: Simplified reaction mechanism of the diacetyl monoxime assay for urea.

Quantitative Analysis: A Comparison of Methodologies

The diacetyl monoxime reaction has been the basis for numerous analytical protocols, each with its own set of performance characteristics. The evolution of the method has generally led to improved sensitivity and linearity. Below is a summary of quantitative data for different variations of the assay.

| Method | Analyte | Wavelength (λmax) | Linearity Range | Limit of Detection (LOD) | Reference |

| Fearon (1939) - Original | Citrulline | Not specified | Qualitative | Not specified | Fearon, 1939[1] |

| Early Urea Adaptation | Urea | ~480 nm (yellow) | Variable | Higher | General early adaptations |

| Modern Optimized Method | Urea | ~520 nm (pink) | 0.4 - 5.0 mM | ~440 µM | Langenfeld et al., 2021[2][3] |

| Second-Derivative Spectrometry | Urea in Milk | 530 nm (trough) | 0.2 - 1.4 mg/L | 0.01 mg/L | Pérez-Urquiza & Beltrán, 2009 |

Experimental Protocols: From Historical to Modern Methods

To provide a practical understanding of the evolution of the diacetyl monoxime reaction, detailed methodologies for key historical and a modern, optimized protocol are presented below.

Fearon's Original Method for Citrulline (1939)

This qualitative test was the first application of the diacetyl monoxime reaction for a biological compound.

Reagents:

-

1% solution of diacetyl monoxime in 5% acetic acid.

-

Concentrated hydrochloric acid.

-

Oxidizing agent (e.g., a trace of potassium persulphate).

Procedure:

-

To 5 ml of the solution to be tested, add 1 ml of the diacetyl monoxime reagent.

-

Add 2 ml of concentrated hydrochloric acid.

-

Add a trace of an oxidizing agent.

-

Boil the mixture for 30 seconds.

-

A persistent red color indicates the presence of citrulline.

A Representative Modern Optimized Method for Urea

This protocol, based on the work of Langenfeld et al. (2021), incorporates thiosemicarbazide and ferric ions for enhanced stability and sensitivity.[2][3]

Reagents:

-

Acid Reagent: A mixture of concentrated sulfuric acid and phosphoric acid.

-

Color Reagent: An aqueous solution of diacetyl monoxime and thiosemicarbazide.

-

Ferric Chloride Stock Solution: A concentrated solution of ferric chloride hexahydrate.

-

Working Color Reagent: A mixture of the Color Reagent and the Ferric Chloride Stock Solution.

-

Urea Standards: A series of known concentrations of urea for calibration.

Procedure:

-

Pipette a known volume of the sample or urea standard into a test tube.

-

Add a specified volume of the Acid Reagent and mix.

-

Add the Working Color Reagent and mix thoroughly.

-

Incubate the tubes in a boiling water bath for a defined period (e.g., 15-20 minutes).

-

Cool the tubes to room temperature.

-

Measure the absorbance at approximately 520 nm using a spectrophotometer.

-

Determine the urea concentration from a calibration curve prepared with the urea standards.

Experimental Workflows: A Comparative Overview

The evolution of the diacetyl monoxime assay can be visualized as a progression towards a more robust and quantitative method. The following diagrams illustrate the logical flow of Fearon's original qualitative test and a modern quantitative assay.

Figure 2: Comparison of experimental workflows for the diacetyl monoxime reaction.

Conclusion

The diacetyl monoxime reaction has evolved from a qualitative test for a specific amino acid to a highly reliable and widely used quantitative assay for urea. This progression, marked by key methodological improvements, has solidified its place in analytical biochemistry. For researchers and professionals in drug development, a thorough understanding of the reaction's history, mechanism, and the nuances of its various protocols is essential for accurate and reproducible results. The continued refinement of this classic colorimetric method underscores its enduring utility in scientific investigation.

References

- 1. The diacetylmonoxime assay of urea, its application to the assay of diacetylmonoxime and a comparison with other methods for the analysis of diacetylmonoxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

Whitepaper: The Modulatory Effects of Biacetyl Monoxime on Sarcoplasmic Reticulum Calcium Release

Audience: Researchers, scientists, and drug development professionals.

Abstract

Biacetyl monoxime (BDM), also known as 2,3-butanedione monoxime, is widely utilized in physiological research as a reversible inhibitor of muscle contraction, primarily attributed to its inhibitory action on myosin ATPase. However, a substantial body of evidence reveals a more complex pharmacological profile, particularly concerning its direct and indirect effects on sarcoplasmic reticulum (SR) Ca2+ handling. This technical guide provides an in-depth analysis of BDM's multifaceted influence on SR Ca2+ release. It consolidates quantitative data from key studies, details common experimental protocols for investigating these effects, and presents signaling pathways and workflows through structured diagrams. The findings underscore that BDM's actions are highly dependent on concentration, ambient Ca2+ levels, and muscle tissue type, complicating its use as a simple excitation-contraction uncoupler and necessitating careful interpretation of experimental results.

Introduction: Beyond Myosin Inhibition

This compound is a low-affinity, reversible, non-competitive inhibitor of skeletal muscle myosin S1 ATPase, which has led to its widespread application as a tool to uncouple mechanical contraction from upstream electrical excitation. This property is invaluable for studies where cellular movement would otherwise interfere with measurements, such as in fluorescence microscopy of intracellular ion dynamics. Despite its utility, the assumption that BDM's effects are confined to the myofilaments is an oversimplification. Numerous studies have demonstrated that BDM significantly alters intracellular Ca2+ homeostasis by directly modulating the Ca2+ release channels of the sarcoplasmic reticulum, namely the ryanodine receptors (RyRs).[1][2][3] This document serves as a comprehensive technical resource, detailing the nuanced effects of BDM on SR Ca2+ release to aid researchers in experimental design and data interpretation.

Mechanism of Action on SR Ca2+ Release

The primary mechanism by which BDM affects SR Ca2+ release is through its direct interaction with ryanodine receptors. Its effect is not monolithic; rather, it is a complex interplay of activation and inhibition that is contingent on several factors.

-

Concentration-Dependent Effects: BDM exhibits a dose-dependent influence on SR Ca2+ handling. At lower concentrations (1-5 mM), it may have minimal effects on SR Ca2+ content, with its primary action being the inhibition of myofilaments.[2] However, as the concentration increases (5-30 mM), BDM can induce a net release of Ca2+ from the SR, leading to a reduction in SR Ca2+ load.[2][3]

-

Ca2+-Dependent Modulation of Ryanodine Receptors: The most striking feature of BDM's action is its dependence on cytosolic free Ca2+ concentration. At sub-optimally activating Ca2+ levels (e.g., 0.5-1 μM), BDM acts as an agonist, activating both skeletal and cardiac RyRs by increasing the frequency of channel opening events.[1] Conversely, at maximally activating Ca2+ concentrations (e.g., 20 μM), BDM inhibits the skeletal muscle RyR isoform while having no effect on the cardiac isoform.[1] This dual-action profile is a critical consideration for any experiment involving BDM.

-

Tissue-Specific Isoform Differences: As noted above, BDM's inhibitory effect at high Ca2+ concentrations is specific to the skeletal muscle RyR (RyR1) and is not observed in the cardiac isoform (RyR2).[1] This suggests that BDM's binding site or the allosteric modulation it induces differs between RyR isoforms.

-

Indirect Effects: Beyond its direct action on RyRs, BDM can indirectly influence SR Ca2+ release. It has been shown to inhibit the Na+/Ca2+ exchange current (NCX), which would reduce Ca2+ extrusion from the cell and could indirectly affect SR Ca2+ loading.[4] It also depresses L-type Ca2+ currents, which are the primary trigger for Ca2+-induced Ca2+ release (CICR) in cardiac muscle.[5][6]

Quantitative Data on BDM's Effects

The following tables summarize the quantitative findings from various studies on the effects of this compound on SR Ca2+ handling and related cellular processes.

Table 1: Effects of this compound on SR Ca2+ Release and Cellular Ca2+ Transients

| BDM Concentration | Muscle Type / Preparation | Key Finding | Citation(s) |

| 2-20 mM | Rat Soleus Muscle Fibers | Dose-dependently inhibited twitches and tetanic contractions, primarily by reducing the amplitude of the Ca2+ transient. | [5] |

| 10 mM | Rat Ventricular Myocytes | Caused a transient increase in resting [Ca2+]i and decreased the SR Ca2+ content by approximately 50% by stimulating Ca2+-induced Ca2+ release. | [7] |

| 2, 10, 30 mM | Guinea Pig Papillary Muscles | Decreased contractile force by 27%, 58%, and 87% respectively, while paradoxically increasing Ca2+ transients by -9%, 38%, and 225%. | [8] |

| 5-30 mM | Saponin-Treated Rat Cardiac Trabeculae | Caused a concentration-dependent decrease in the amount of caffeine-releasable SR Ca2+, indicating a reduction in SR Ca2+ content. | [2] |

| 5 mM | Digitonin-Lysed Canine Myocytes | Induced a 45% reduction of SR Ca2+ content at pCa 6.0. | [3] |

| 30 mM | Digitonin-Lysed Canine Myocytes | Induced a maximal reduction of 72% of SR Ca2+ content at pCa 6.0. | [3] |

| 10, 20 mM | Frog Cut Twitch Fibers | Reduced the peak of SR Ca2+ release to 75% and 52% of control, respectively. | [9] |

Table 2: Direct Effects of this compound on Ryanodine Receptor (RyR) Channels

| BDM Concentration | RyR Isoform / Preparation | Cytosolic [Ca2+] | Effect | IC50 | Citation(s) |

| 1-10 mM | Skeletal & Cardiac (Planar Lipid Bilayer) | 0.5-1 μM (Sub-optimal) | Activation (Increased open events) | N/A | [1] |

| ~2.5 mM | Skeletal (Planar Lipid Bilayer) | 20 μM (Maximal) | Inhibition | ~2.5 mM | [1] |

| Up to 10 mM | Cardiac (Planar Lipid Bilayer) | 20 μM (Maximal) | No effect | N/A | [1] |

| N/A | Skeletal & Cardiac ([3H]ryanodine binding) | ≤ 1 μM | Increased binding (Activation) | N/A | [1] |

| N/A | Skeletal ([3H]ryanodine binding) | 20 μM | Inhibited binding | N/A | [1] |

| N/A | Cardiac ([3H]ryanodine binding) | 20 μM | No effect on binding | N/A | [1] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and interpreting findings related to BDM's effects. Below are descriptions of key experimental protocols cited in the literature.

Protocol 1: SR Ca2+ Content Measurement in Permeabilized Myocytes

This protocol is adapted from studies using saponin- or digitonin-treated cardiac cells to assess changes in SR Ca2+ load.[2][3]

-

Cell Isolation: Ventricular myocytes are enzymatically isolated from the heart of the subject animal (e.g., rat, dog).

-

Permeabilization: A suspension of myocytes is briefly exposed to a low concentration of a detergent like saponin or digitonin. This selectively permeabilizes the sarcolemma, allowing for control of the intracellular environment while leaving the SR membrane intact.

-

Ca2+ Loading and Measurement:

-

The permeabilized cells are incubated in an "intracellular-like" solution containing ATP, an ATP-regenerating system (creatine phosphate and creatine kinase), and a fluorescent Ca2+ indicator (e.g., Indo-1, Fura-2).

-

The solution is buffered to a specific free [Ca2+] (e.g., pCa 7.0) to allow the SR to actively load with Ca2+ via the SERCA pump.

-

-

BDM Application: After a steady-state SR Ca2+ load is achieved, various concentrations of BDM are rapidly applied to the preparation.

-

Assessing SR Ca2+ Release/Content:

-

Direct Release: The change in extra-SR [Ca2+] upon BDM application is monitored to quantify direct release.[2]

-

Content Assay: To measure the remaining SR Ca2+ content, a saturating concentration of caffeine (e.g., 20 mM) is rapidly applied. Caffeine opens all RyRs, releasing the entire SR Ca2+ store. The amplitude of the resulting Ca2+ transient is used as an index of the SR Ca2+ content. This is performed on cells pre-treated with BDM and compared to control cells.[2]

-

Protocol 2: Single-Channel Recording of RyRs in Planar Lipid Bilayers

This technique, described by Xu et al. (1999), allows for the direct observation of BDM's effect on the gating properties of individual RyR channels.[1]

-

Vesicle Preparation: Heavy SR vesicles, rich in RyRs, are isolated from skeletal or cardiac muscle homogenates via differential centrifugation.

-

Bilayer Formation: A planar lipid bilayer, typically composed of a mixture of phosphatidylethanolamine and phosphatidylcholine, is formed across a small aperture separating two chambers (cis and trans).

-

Vesicle Fusion: SR vesicles are added to one chamber (the cis chamber, representing the cytoplasm). The high salt concentration in the cis solution promotes the fusion of vesicles with the bilayer, incorporating RyR channels.

-

Channel Recording:

-

Both chambers are filled with a symmetric solution (e.g., 250 mM KCl, 10 mM HEPES). A voltage clamp is applied across the bilayer, and the current flowing through single channels is recorded.

-

The free Ca2+ concentration in the cis (cytoplasmic) chamber is precisely controlled using Ca2+/EGTA buffers.

-

-

BDM Application: BDM is added to the cis chamber to the desired final concentration, and its effects on channel open probability, conductance, and open/closed times are recorded at different Ca2+ concentrations.

Signaling Pathways and Experimental Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate the key pathways and workflows discussed.

Caption 1: General mechanism of Excitation-Contraction (EC) coupling and the direct modulatory site of action for this compound (BDM) on the Ryanodine Receptor (RyR).

Caption 2: Logical flowchart illustrating the biphasic, Ca2+-dependent effect of BDM on skeletal muscle Ryanodine Receptors.

Caption 3: Experimental workflow for a [3H]Ryanodine binding assay to determine the effect of BDM on ligand binding to the RyR.

Conclusion and Recommendations

The evidence overwhelmingly indicates that this compound is not a specific inhibitor of myofilament contraction. Its effects on sarcoplasmic reticulum Ca2+ release are profound, complex, and crucial to consider for the accurate interpretation of experimental data. The primary site of action is the ryanodine receptor, where BDM can function as both an agonist and an antagonist depending on the ambient Ca2+ concentration and the specific RyR isoform present.[1] Furthermore, BDM induces a dose-dependent depletion of SR Ca2+ stores in both cardiac and skeletal muscle preparations.[2][3][7]

For researchers and drug development professionals, this necessitates a cautious approach to the use of BDM. It cannot be unequivocally used to isolate upstream electrical and Ca2+ signaling events from mechanical contraction without considering its direct impact on Ca2+ release channels. When using BDM, it is recommended to:

-

Use the lowest effective concentration possible to minimize off-target effects on the SR.

-

Independently verify the effect of BDM on Ca2+ transients in the specific experimental model being used.

-

Consider the baseline cytosolic Ca2+ concentration of the preparation, as this will dictate whether BDM has an activating or inhibitory effect on RyRs.

Ultimately, while BDM remains a useful tool, its pleiotropic effects on cellular Ca2+ handling must be acknowledged and controlled for in experimental design and interpretation.

References

- 1. Effects of 2,3-butanedione 2-monoxime on Ca2+ release channels (ryanodine receptors) of cardiac and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of 2,3-butanedione monoxime on sarcoplasmic reticulum of saponin-treated rat cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,3-Butanedione 2-monoxime (BDM) induces calcium release from canine cardiac sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effect of 2,3-butanedione monoxime (BDM) on Na+/Ca2+ exchange current in guinea-pig cardiac ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Paralysis of skeletal muscle by butanedione monoxime, a chemical phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of 2,3-butanedione monoxime on blood pressure, myocardial Ca2+ currents, and action potentials of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,3-Butanedione monoxime (BDM) decreases sarcoplasmic reticulum Ca content by stimulating Ca release in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Opposing effects of diacetyl monoxime on contractility and calcium transients in isolated myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Action of 2,3-butanedione monoxime on calcium signals in frog cut twitch fibres containing antipyrylazo III - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chromophore in the Diacetyl Monoxime Urea Assay

For researchers, scientists, and professionals in drug development, the accurate quantification of urea is a critical aspect of various biological and chemical analyses. The diacetyl monoxime (DAM) assay is a robust and widely adopted colorimetric method for this purpose. This guide provides a detailed exploration of the core of this assay: the formation and characteristics of its chromophore, alongside practical experimental protocols and quantitative data.

The Core Reaction: Formation of the Diazine Chromophore

The fundamental principle of the diacetyl monoxime urea assay lies in a chemical condensation reaction that produces a colored product, the concentration of which is directly proportional to the amount of urea in the sample. The reaction proceeds in a hot, acidic environment, with the key reactant being diacetyl monoxime.

In the presence of strong acid and heat, diacetyl monoxime first hydrolyzes to diacetyl (2,3-butanedione). Subsequently, the diacetyl molecule condenses with urea. This condensation reaction forms a cyclic product known as a diazine. This diazine derivative is the primary chromophore of the assay and typically exhibits a yellow color.[1][2][3]

To enhance the sensitivity and stability of the assay, several other reagents are crucial. Thiosemicarbazide is added to stabilize the diazine chromophore.[1][2] Furthermore, the presence of ferric ions (Fe³⁺), usually introduced as ferric chloride, complexes with the diazine-thiosemicarbazide product. This complexation results in a significant color shift to a more intense pink or red color, thereby increasing the absorbance and the overall sensitivity of the assay.[1][2][4] The addition of phosphoric acid helps to stabilize the color and prevent its fading, which can be an issue when only sulfuric acid is used.[1][2]

The overall reaction can be visualized as a multi-step process, beginning with the hydrolysis of diacetyl monoxime and culminating in the formation of the colored iron-complexed diazine derivative.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the diacetyl monoxime urea assay, providing a quick reference for experimental design and data interpretation.

| Parameter | Value | Notes | References |

| Maximum Absorbance (λmax) | 520 - 530 nm | The precise maximum can vary slightly depending on the specific reagent composition and instrumentation. | [1][2][4][5][6] |

| Linear Range | 0.4 - 5.0 mM | The assay demonstrates a linear relationship between urea concentration and absorbance within this range. | [1][2][7] |

| Limit of Detection (LOD) | ~0.44 mM | This is an average lower limit of detection; it can be influenced by reagent purity and instrument sensitivity. | [1][2][3] |

| Molar Attenuation Coefficient (ε) | ~199 µM⁻¹ cm⁻¹ | This value is useful for calculating urea concentration directly from absorbance using the Beer-Lambert law. | [3] |

Experimental Protocol

This section provides a detailed, generalized methodology for performing the diacetyl monoxime urea assay. It is essential to optimize specific volumes and concentrations based on the expected urea concentration in the samples and the available laboratory equipment.

1. Reagent Preparation

-

Acid Reagent: A mixture of concentrated sulfuric acid and orthophosphoric acid. A common preparation involves carefully adding concentrated sulfuric acid to a solution of orthophosphoric acid in water.[4]

-

Diacetyl Monoxime Solution: Diacetyl monoxime dissolved in distilled water.[4]

-

Thiosemicarbazide Solution: Thiosemicarbazide dissolved in distilled water.

-

Ferric Chloride Stock Solution: Ferric chloride hexahydrate dissolved in distilled water.

-

Color Reagent: A working solution prepared by combining the diacetyl monoxime solution, thiosemicarbazide solution, and ferric chloride stock solution with the acid reagent. This reagent should be prepared fresh or stored under appropriate conditions to ensure stability.[4]

-

Urea Standard Solutions: A series of urea solutions of known concentrations (e.g., 0.5, 1, 2, 3, 4, 5 mM) should be prepared for generating a standard curve.

2. Assay Procedure

-

Sample Preparation: If the samples contain proteins, a deproteinization step using an agent like trichloroacetic acid is necessary.[4] Centrifuge the samples to pellet the precipitated proteins and use the clear supernatant for the assay.

-

Reaction Setup:

-

Pipette a small volume (e.g., 100 µL) of each standard, sample, and a blank (distilled water) into separate test tubes.

-

Add a larger volume (e.g., 3 mL) of the Color Reagent to each tube.[4]

-

-

Incubation: Mix the contents of the tubes thoroughly and place them in a boiling water bath (100°C) for a precise amount of time, typically 10-15 minutes, to allow for color development.[4]

-

Cooling: After incubation, immediately transfer the tubes to a cold water bath for at least 5 minutes to stop the reaction and stabilize the color.[4]

-

Spectrophotometric Measurement:

-

Allow the tubes to return to room temperature.

-

Measure the absorbance of each solution at the predetermined λmax (e.g., 525 nm) using a spectrophotometer.[5] Use the blank solution to zero the instrument.

-

3. Data Analysis

-

Standard Curve: Plot the absorbance values of the urea standards against their corresponding concentrations.

-

Linear Regression: Perform a linear regression analysis on the standard curve data to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.

-

Concentration Determination: Use the equation from the linear regression to calculate the urea concentration in the unknown samples based on their absorbance values.

Concluding Remarks

The diacetyl monoxime urea assay is a powerful and reliable method for urea quantification, underpinned by a well-understood chemical reaction. The formation of a stable and intensely colored diazine-iron complex is the key to its success. By carefully controlling the experimental conditions and understanding the roles of the various reagents, researchers can achieve accurate and reproducible results. This technical guide provides the foundational knowledge and practical steps necessary for the successful implementation of this assay in a research or drug development setting.

References

- 1. Colorimetric determination of urea using diacetyl monoxime with strong acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Colorimetric determination of urea using diacetyl monoxime with strong acids | PLOS One [journals.plos.org]

- 3. journals.plos.org [journals.plos.org]

- 4. laboratorytests.org [laboratorytests.org]

- 5. Second-derivative spectrometric determination of urea in milk using the diacetyl monoxime reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Biacetyl Monoxime: A Technical Guide to its Function as a Non-Competitive Myosin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biacetyl monoxime (BAM), also known as 2,3-butanedione monoxime (BDM), is a widely recognized small molecule inhibitor of muscle contraction. It has been extensively studied for its ability to inhibit the ATPase activity of skeletal muscle myosin-II. However, its utility as a specific myosin inhibitor is complicated by its low affinity and significant off-target effects. This technical guide provides an in-depth overview of this compound's mechanism of action, its inhibitory profile across different myosin isoforms, its various off-target activities, and detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers employing BDM in their studies and for professionals in the field of drug development exploring myosin inhibition.

Mechanism of Action: A Non-Competitive Myosin-II Inhibitor

This compound functions as a low-affinity, non-competitive inhibitor of skeletal muscle myosin-II.[1] Its primary mechanism involves the slowing of the rate-limiting step in the myosin ATPase cycle: the release of inorganic phosphate (Pi) from the myosin-ADP-Pi complex. By stabilizing this intermediate state, BDM effectively traps the myosin in a weakly bound-to-actin state, thereby inhibiting the power stroke and subsequent force generation.

The non-competitive nature of this inhibition means that BDM does not bind to the ATP-binding site of myosin. Instead, it is thought to bind to an allosteric site on the myosin head, influencing the conformational changes necessary for the progression of the ATPase cycle.

Quantitative Inhibitory Profile

A critical aspect of utilizing any inhibitor is understanding its potency and specificity. The following tables summarize the available quantitative data on the inhibitory effects of this compound on various myosin isoforms and its known off-target proteins.

| Target | Isoform/Type | IC50 / Ki | Notes | Reference |

| Myosin | Skeletal Muscle Myosin-II | ~5 mM (IC50) | Low-affinity inhibition. | |

| Acanthamoeba Myosin-IC | No significant inhibition | [1] | ||

| Human Myole (Myosin-IC) | No significant inhibition | [1] | ||

| Chicken Myosin-V | No significant inhibition | [1] | ||

| Porcine Myosin-VI | No significant inhibition | [1] | ||

| Non-muscle Myosin-II | No significant inhibition | Contradictory reports exist, but recent studies suggest no direct inhibition of ATPase activity. | [2] | |

| Off-Targets | ||||

| L-type Ca2+ Channel | Cardiac | 16 mM (IC50) | ||

| L-type Ca2+ Channel | Cardiac (hα1C-Δ1633 mutant) | 22.7 mM (IC50) | ||

| Ryanodine Receptor | Sarcoplasmic Reticulum | Induces Ca2+ release | Concentration-dependent effect. | |

| Various Proteins | General | Acts as a chemical phosphatase | Can dephosphorylate a variety of proteins. |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects. Below are protocols for key experiments used to characterize its inhibitory properties.

Myosin ATPase Activity Assay

This protocol is designed to measure the rate of ATP hydrolysis by myosin in the presence and absence of this compound. The release of inorganic phosphate (Pi) is monitored colorimetrically.

Materials:

-

Purified myosin-II (or other myosin of interest)

-

Actin

-

This compound (BDM) stock solution (e.g., 500 mM in assay buffer)

-

Assay Buffer (e.g., 20 mM imidazole pH 7.5, 50 mM KCl, 4 mM MgCl2, 1 mM DTT)

-

ATP stock solution (e.g., 100 mM)

-